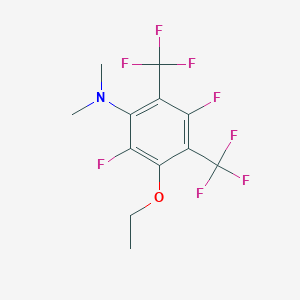

![molecular formula C13H17NO B6107233 1-[(4-methylphenyl)acetyl]pyrrolidine](/img/structure/B6107233.png)

1-[(4-methylphenyl)acetyl]pyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

Pyrrolidine derivatives can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .

Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, also describing the structure–activity relationship (SAR) of the studied compounds .

Mechanism of Action

Target of Action

Pyrrolidine derivatives are known to interact with a variety of biological targets . These include various enzymes and receptors, contributing to their wide range of biological activities .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been found to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Result of Action

Pyrrolidine derivatives are known to exhibit a wide range of biological activities .

Advantages and Limitations for Lab Experiments

1-[(4-methylphenyl)acetyl]pyrrolidine has several advantages and limitations for use in laboratory experiments. One advantage is its potency as a dopamine reuptake inhibitor, which makes it a useful tool for studying the underlying mechanisms of addiction and other psychiatric disorders. However, the recreational use of this compound and other pyrrolidine compounds has led to increased regulation and scrutiny of these compounds, which may limit their availability for research purposes.

Future Directions

There are several future directions for research on 1-[(4-methylphenyl)acetyl]pyrrolidine and other pyrrolidine compounds. One area of interest is the development of novel compounds that can selectively target specific neurotransmitter systems, such as dopamine or serotonin. Another area of interest is the development of compounds that can be used to treat addiction and other psychiatric disorders. Finally, there is a need for more research on the long-term effects of this compound and other pyrrolidine compounds, particularly with regards to their potential for addiction and other adverse effects.

Synthesis Methods

The synthesis of 1-[(4-methylphenyl)acetyl]pyrrolidine involves the reaction of 4-methylbenzoyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation reaction, resulting in the formation of this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-[(4-methylphenyl)acetyl]pyrrolidine has potential applications in scientific research, particularly in the field of neuroscience. This compound is known to act as a potent dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in regulating mood, motivation, and reward. By increasing dopamine levels, this compound has the potential to affect these processes and could be used to study the underlying mechanisms of addiction and other psychiatric disorders.

properties

IUPAC Name |

2-(4-methylphenyl)-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-4-6-12(7-5-11)10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMFSKRIPYEEMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-2-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6107151.png)

![2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B6107158.png)

![2-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6107167.png)

![5-bromo-2-chloro-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6107170.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6107175.png)

![2-({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B6107177.png)

![2-ethyl-6-methyl-5-{2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B6107189.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6107198.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6107206.png)

![methyl 4-methyl-2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6107217.png)

![2-methoxy-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6107240.png)

![N-(5-{[(4-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6107246.png)

![2-[1-(2-fluorobenzyl)-2-piperidinyl]ethanol](/img/structure/B6107253.png)